Xanthoxoline Xanthoxoline 9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is a natural product found in Zanthoxylum leprieurii with data available.
Brand Name: Vulcanchem
CAS No.: 17014-43-6
VCID: VC21340643
InChI: InChI=1S/C15H13NO4/c1-19-11-7-10-12(14(18)15(11)20-2)13(17)8-5-3-4-6-9(8)16-10/h3-7,18H,1-2H3,(H,16,17)
SMILES: COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol

Xanthoxoline

CAS No.: 17014-43-6

Cat. No.: VC21340643

Molecular Formula: C15H13NO4

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

Xanthoxoline - 17014-43-6

CAS No. 17014-43-6
Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
IUPAC Name 1-hydroxy-2,3-dimethoxy-10H-acridin-9-one
Standard InChI InChI=1S/C15H13NO4/c1-19-11-7-10-12(14(18)15(11)20-2)13(17)8-5-3-4-6-9(8)16-10/h3-7,18H,1-2H3,(H,16,17)
Standard InChI Key CYPILPIHKOUTNO-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC
Canonical SMILES COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC

Chemical Structure and Classification

Xanthoxoline belongs to the broader family of compounds that include xanthones, which have the molecular formula C₁₃H₈O₂. While specific structural information about xanthoxoline from the available research is limited, it is related to xanthone, which is characterized as a white solid that serves as the core structure for various natural products . Xanthoxoline likely shares the basic xanthone scaffold, which consists of a dibenzo-γ-pyrone structure with potential modifications that give it its unique properties.

Structural Relationship to Xanthones

Xanthone, which forms the structural basis for xanthoxoline, has a dibenzo-γ-pyrone structure. This structure is central to over 200 natural xanthone derivatives identified in nature . The relationship between xanthoxoline and the parent xanthone compound suggests possible structural similarities while maintaining distinct chemical and biological properties that warrant specific research attention.

Natural Sources and Distribution

Plant Sources

Xanthoxoline may be related to compounds found in the Zanthoxylum genus, which is known for containing various bioactive compounds. The Zanthoxylum genus includes plants traditionally used in malaria treatment, with their medicinal properties attributed to compounds with structures potentially similar to xanthoxoline .

Distribution in Plant Tissues

Research on the Zanthoxylum genus indicates that bioactive compounds are predominantly found in specific plant tissues. According to studies, stem bark contains approximately 57% of the active compounds, while root bark contains about 29% of the bioactive components . This distribution pattern may apply to xanthoxoline or related compounds if present in these plant species.

Biological Activities and Pharmacological Properties

Activity Against Plasmodium Strains

Studies on Zanthoxylum species have evaluated their activity against multiple Plasmodium strains. The D6 strain (32% of tests) and the W2 strain (26% of tests) were the most frequently tested strains in research on these compounds . If xanthoxoline shares structural similarities with these bioactive compounds, it may possess similar antimalarial properties.

Comparative Effectiveness of Related Compounds

Table 1: Comparative effectiveness of compounds potentially related to xanthoxoline against Plasmodium strains

CompoundPlant SourceExtract TypePlasmodium StrainIC₅₀ Value (μg/ml)
FagaronineZ. zanthoxyloidesAqueous root extractP. falciparum 3D70.018
NitidineZ. holstzianumDichloromethane/methanol stem and root bark extractD6 and W2 strains0.11
DihydronitidineZ. heitziiNot specifiedP. falciparumEffective at low concentrations

The table above summarizes compounds from Zanthoxylum species that demonstrate potent antimalarial activity . The relationship between these compounds and xanthoxoline merits further investigation.

Analytical Methods and Characterization

Spectroscopic Identification

Characterization of xanthoxoline and related compounds typically employs various spectroscopic techniques. Research on xanthone derivatives utilizes:

  • ¹H NMR (Nuclear Magnetic Resonance)

  • ¹³C NMR

  • Mass Spectrometry (MS)

These analytical methods are essential for confirming the structure and purity of xanthoxoline and related compounds.

Activity Assessment Methods

The evaluation of biological activities of compounds related to xanthoxoline commonly employs the methyl thiazolyl tetrazolium (MTT) method for cytotoxicity assessment . Additionally, Western blotting analysis is used to investigate the molecular mechanisms underlying the observed biological activities.

Extraction and Isolation Methods

Solvent Extraction Techniques

Research on Zanthoxylum species indicates that methanol is the most commonly used solvent for extraction of bioactive compounds, followed by dichloromethane . These solvents may be effective for the extraction of xanthoxoline or related compounds from natural sources.

Research on Zanthoxylum species has involved approximately 28 countries, with Kenya receiving the most citations (41 total link strength), followed by France and the United States . Strengthening international research networks, particularly in Africa, could facilitate more comprehensive studies on xanthoxoline and related compounds.

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